![molecular formula C12H18O B7876614 2-(4-Ethylphenyl)-2-butanol](/img/structure/B7876614.png)
2-(4-Ethylphenyl)-2-butanol
Overview
Description
2-(4-Ethylphenyl)-2-butanol is a useful research compound. Its molecular formula is C12H18O and its molecular weight is 178.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(4-Ethylphenyl)-2-butanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Ethylphenyl)-2-butanol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Production:
- 2-Butanol and Butanone Production: A study demonstrated the production of 2-butanol using a TEV-protease based expression system and a secondary alcohol dehydrogenase (Sadh) from Gordonia sp., highlighting its potential as a biofuel and biocommodity chemical (Ghiaci, Norbeck, & Larsson, 2014).
Chemical Properties and Behavior:
- High-Pressure Measurements: A study on monohydroxy alcohols with a single phenyl group, including 1-phenyl-2-butanol and 1-(4-methylphenyl)-1-propanol, revealed important insights into their molecular dynamics under varying pressure conditions, which is crucial for understanding their properties (Kołodziej et al., 2020).
Potential Applications:
- Fuel Additives: Research on biodiesel as an additive in ethanol-diesel and butanol-diesel blends indicated that butanol can solve fuel instability issues at low temperatures, suggesting its use in fuel applications (Chotwichien, Luengnaruemitchai, & Jai-in, 2009).
- Biotechnological Production: A study discussed the biotechnological production of butanol by clostridia, which has applications as a solvent and potential fuel or fuel additive (Lee et al., 2008).
- Combustion Model for Butanol Isomers: A chemical kinetic combustion model for the four butanol isomers, including 1-, 2-, iso- and tert-butanol, has been developed for better understanding of their combustion chemistry, relevant for bio-derived alternative fuels (Sarathy et al., 2012).
properties
IUPAC Name |
2-(4-ethylphenyl)butan-2-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O/c1-4-10-6-8-11(9-7-10)12(3,13)5-2/h6-9,13H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNIRIVAVKZKTFQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(C)(CC)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)-2-butanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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